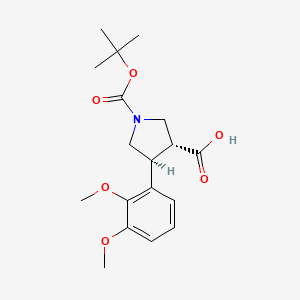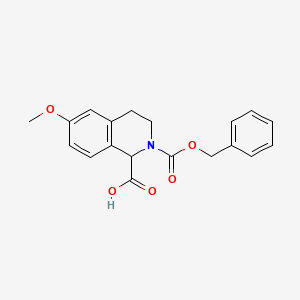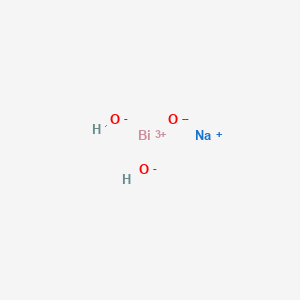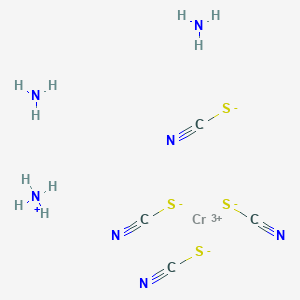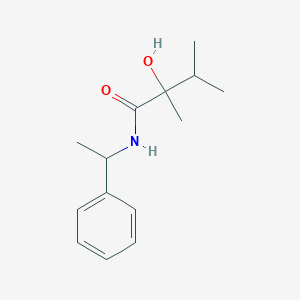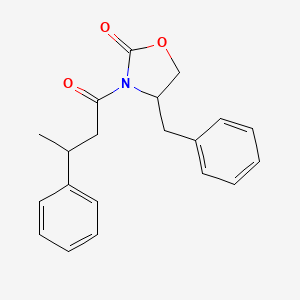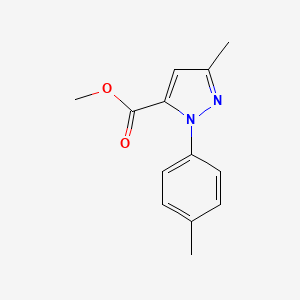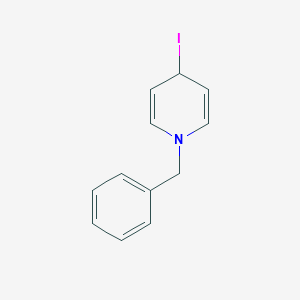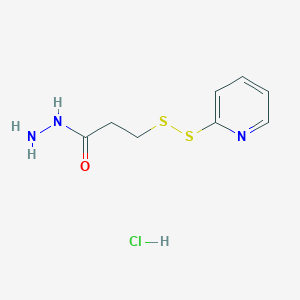
3-(Pyridin-2-yldisulfanyl)propanehydrazide HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yldisulfanyl)propanehydrazide hydrochloride: is a chemical compound with the molecular formula C(8)H({11})N(_3)OS(_2)·HCl It is known for its unique structure, which includes a pyridine ring, a disulfide bond, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-2-yldisulfanyl)propanehydrazide hydrochloride typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two pyridine-2-thiol molecules. This can be achieved through oxidation reactions using oxidizing agents such as hydrogen peroxide or iodine.
Hydrazide Formation: The disulfide compound is then reacted with 3-bromopropanoic acid hydrazide under basic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 3-(Pyridin-2-yldisulfanyl)propanehydrazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale oxidation and hydrazide formation reactions are conducted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield thiol derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Thiol Derivatives: From reduction reactions.
Substituted Hydrazides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Cross-Linking Agent: Used in the synthesis of polymers and bioconjugates due to its ability to form stable disulfide bonds.
Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.
Biology:
Protein Modification: Utilized in the modification of proteins through disulfide bond formation, aiding in the study of protein structure and function.
Drug Delivery: Explored as a potential component in drug delivery systems due to its ability to form reversible disulfide bonds.
Medicine:
Anticancer Research: Investigated for its potential anticancer properties, particularly in targeting thiol-containing enzymes in cancer cells.
Antimicrobial Agents: Studied for its antimicrobial activity against various pathogens.
Industry:
Material Science: Used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yldisulfanyl)propanehydrazide hydrochloride involves its ability to form and break disulfide bonds. This property is crucial in its interactions with biological molecules, particularly proteins. The compound can modify cysteine residues in proteins, leading to changes in protein structure and function. This mechanism is exploited in various applications, including drug delivery and protein modification.
Comparison with Similar Compounds
3-(Pyridin-2-yldisulfanyl)propanoic acid: Similar structure but lacks the hydrazide group.
2,2’-Dithiobis(pyridine): Contains a disulfide bond between two pyridine rings but lacks the propanoic acid and hydrazide groups.
N-(2-Pyridyl)hydrazinecarbothioamide: Contains a hydrazinecarbothioamide group but lacks the disulfide bond.
Uniqueness:
Disulfide Bond: The presence of a disulfide bond in 3-(Pyridin-2-yldisulfanyl)propanehydrazide hydrochloride makes it unique in its ability to form reversible covalent bonds.
Hydrazide Group: The hydrazide group provides additional reactivity, allowing for a broader range of chemical modifications and applications.
This compound’s unique combination of a disulfide bond and a hydrazide group sets it apart from similar compounds, making it a versatile tool in scientific research and industrial applications.
Properties
IUPAC Name |
3-(pyridin-2-yldisulfanyl)propanehydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS2.ClH/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8;/h1-3,5H,4,6,9H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSPDFWCLKBTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178558-20-8 |
Source


|
| Record name | 3-(Pyridin-2-yldisulfanyl)propanehydrazide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178558208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Pyridin-2-yldisulfanyl)propanehydrazide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6GGQ96EAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
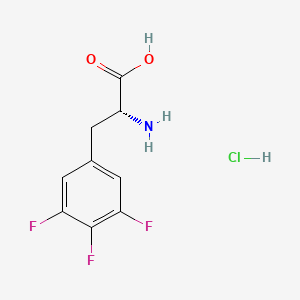
![cesium;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B8046753.png)
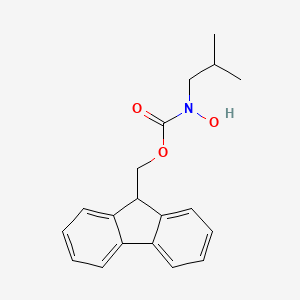
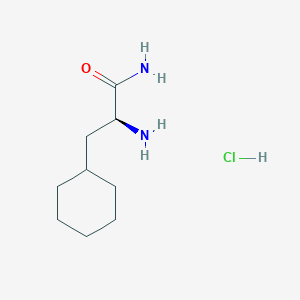
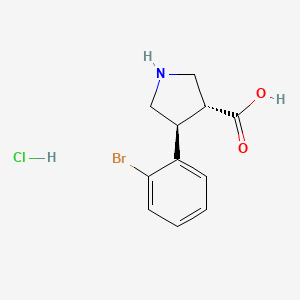
![(3R,4S)-4-(2,3-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B8046786.png)
